molecular formula C10H6BrN3O3 B1511614 2-(2-Bromophenoxy)-5-nitropyrimidine

2-(2-Bromophenoxy)-5-nitropyrimidine

Cat. No.: B1511614
M. Wt: 296.08 g/mol
InChI Key: YUZLTMRDWHHSCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bromophenoxy)-5-nitropyrimidine is a halogenated pyrimidine derivative characterized by a bromophenoxy substituent at the 2-position and a nitro group at the 5-position of the pyrimidine ring. The bromophenoxy group enhances electrophilic reactivity, making the compound a versatile intermediate in nucleophilic substitution reactions and heterocyclic synthesis. Its nitro group further activates the ring toward aromatic substitution, particularly at electron-deficient positions (e.g., C4 or C6) .

Properties

Molecular Formula

C10H6BrN3O3

Molecular Weight

296.08 g/mol

IUPAC Name

2-(2-bromophenoxy)-5-nitropyrimidine

InChI

InChI=1S/C10H6BrN3O3/c11-8-3-1-2-4-9(8)17-10-12-5-7(6-13-10)14(15)16/h1-6H

InChI Key

YUZLTMRDWHHSCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=NC=C(C=N2)[N+](=O)[O-])Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Pyrimidine/Pyridine Ring) Molecular Formula Key Properties/Reactivity Reference
2-(2-Bromophenoxy)-5-nitropyrimidine 2-(2-bromophenoxy), 5-nitro C₁₀H₆BrN₃O₃ High electrophilicity at C4/C6; prone to nucleophilic substitution (e.g., amination)
2-(2-Bromophenoxy)-5-bromo-3-nitropyridine 2-(2-bromophenoxy), 3-nitro, 5-bromo C₁₁H₇Br₂N₂O₂ Dual halogenation (Br) enhances stability; nitro group directs substitution at C4
5-Bromo-2-chloropyrimidin-4-amine 5-bromo, 2-chloro, 4-amino C₄H₄BrClN₃ Amino group enables hydrogen bonding; planar pyrimidine ring with Br/Cl substituents
5-(2-Bromo-5-fluorophenoxy)-pyrimidine-2,4-diamine 5-(2-bromo-5-fluorophenoxy), 2,4-diamine C₁₀H₈BrFN₄O Diamine groups enhance solubility; fluorine increases metabolic stability
2-Bromo-5-nitropyridine 2-bromo, 5-nitro (pyridine ring) C₅H₃BrN₂O₂ Pyridine analog with similar reactivity; nitro group facilitates Suzuki coupling

Physicochemical Properties

  • Solubility: The nitro group in 2-(2-bromophenoxy)-5-nitropyrimidine reduces solubility in polar solvents compared to diamine analogs (e.g., 5-(2-bromo-5-fluorophenoxy)-pyrimidine-2,4-diamine, ), which benefit from hydrogen-bonding interactions .
  • Thermal Stability: Brominated pyrimidines (e.g., 2-(2-bromophenoxy)-5-bromo-3-nitropyridine, ) exhibit higher melting points (>200°C) due to halogen-induced lattice stabilization, whereas nitro-pyridine derivatives (e.g., 2-bromo-5-nitropyridine, ) decompose at lower temperatures .

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